molecular formula C21H20O4 B13692207 1,3-Bis[4-(allyloxy)phenyl]-3-hydroxy-2-propen-1-one

1,3-Bis[4-(allyloxy)phenyl]-3-hydroxy-2-propen-1-one

Cat. No.: B13692207
M. Wt: 336.4 g/mol
InChI Key: NISJCTPHEWGORP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di(4-allyloxy)benzoylmethane typically involves the reaction of 4-allyloxybenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the final product.

Industrial Production Methods

Industrial production of di(4-allyloxy)benzoylmethane may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Di(4-allyloxy)benzoylmethane undergoes various chemical reactions, including:

    Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzoylmethane core can be reduced to form alcohols.

    Substitution: The allyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-allyloxybenzaldehyde or 4-allyloxybenzoic acid.

    Reduction: Formation of di(4-allyloxy)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Di(4-allyloxy)benzoylmethane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which di(4-allyloxy)benzoylmethane exerts its effects involves interactions with various molecular targets. The allyloxy groups can participate in hydrogen bonding and van der Waals interactions, while the benzoylmethane core can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards different biological targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • Di(4-methoxy)benzoylmethane
  • Di(4-ethoxy)benzoylmethane
  • Di(4-propoxy)benzoylmethane

Uniqueness

Di(4-allyloxy)benzoylmethane is unique due to the presence of allyloxy groups, which confer distinct reactivity and potential for further functionalization compared to its methoxy, ethoxy, and propoxy analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H20O4

Molecular Weight

336.4 g/mol

IUPAC Name

3-hydroxy-1,3-bis(4-prop-2-enoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C21H20O4/c1-3-13-24-18-9-5-16(6-10-18)20(22)15-21(23)17-7-11-19(12-8-17)25-14-4-2/h3-12,15,22H,1-2,13-14H2

InChI Key

NISJCTPHEWGORP-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=CC(=O)C2=CC=C(C=C2)OCC=C)O

Origin of Product

United States

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